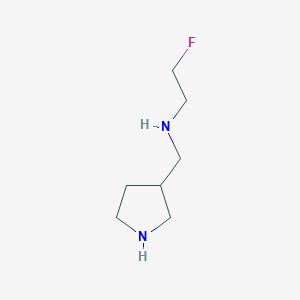

3-(2-Fluoroethylaminomethyl)pyrrolidine

Description

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-fluoro-N-(pyrrolidin-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C7H15FN2/c8-2-4-10-6-7-1-3-9-5-7/h7,9-10H,1-6H2 |

InChI Key |

DLZDQIYVNYIQJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CNCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Notes:

- 3-(Ethylamino)pyrrolidine: Serves as a baseline for understanding the impact of fluorine. Its synthesis involves substitution and reduction reactions, yielding 87% in optimized routes .

- 3-((2-Fluorophenoxy)methyl)pyrrolidine: Demonstrates how fluorine in a non-alkyl group (e.g., phenoxy) affects solubility and reactivity. The hydrochloride salt form (CAS 1219981-26-6) is commercially available, indicating pharmaceutical relevance .

- 3-(Arylmethyl)pyrrolidine : Synthesized via cobalt-catalyzed radical cyclization (yields up to 90%), highlighting divergent synthetic strategies compared to fluorinated analogs .

Physicochemical Properties

- Lipophilicity: Fluorine increases logP values, as seen in 3-((2-Fluorophenoxy)methyl)pyrrolidine (hydrochloride form enhances water solubility) .

- Steric Effects: The 2-fluoroethylaminomethyl group may introduce steric hindrance compared to smaller substituents like ethylamino, affecting binding kinetics.

- Melting Points : Fluorinated derivatives (e.g., CAS 1219981-26-6) often exhibit higher melting points due to ionic interactions in salt forms .

Pharmacological and Industrial Relevance

- 3-(Dimethylamino)pyrrolidine: Used as a chiral intermediate in drug synthesis, with optimized yields (90%) enabling large-scale production .

- Arylmethyl Derivatives : Explored in radical cyclization reactions for bioactive molecule synthesis, underscoring versatility in medicinal chemistry .

- Fluorinated Analogs : Fluorine's electronegativity enhances metabolic stability, making these compounds candidates for CNS drugs or enzyme inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Fluoroethylaminomethyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as reductive amination of pyrrolidine derivatives with fluorinated aldehydes. For example, analogous compounds (e.g., tert-butyl 3-(aminomethyl)pyrrolidine derivatives) are synthesized via coupling reactions using Boc-protected intermediates followed by deprotection . Key steps include:

- Step 1 : Protection of the pyrrolidine amine group using tert-butyl carbamate (Boc).

- Step 2 : Reaction with 2-fluoroethylamine via nucleophilic substitution or amidation.

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-(2-Fluoroethylaminomethyl)pyrrolidine?

- Methodological Answer :

- NMR Spectroscopy : NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm, fluorinated ethyl group at δ 3.0–4.2 ppm). NMR (δ -210 to -230 ppm) verifies fluorine incorporation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] for CHFN).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure 3-(2-Fluoroethylaminomethyl)pyrrolidine be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-pyrrolidine precursors to control stereochemistry during fluorinated side-chain incorporation .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent Effects : Re-run DFT simulations with explicit solvent models (e.g., PCM for DMSO or chloroform) to align with experimental NMR conditions .

- Conformational Analysis : Use molecular dynamics (MD) to identify dominant conformers influencing chemical shifts.

- Validation : Cross-check with NMR DEPT experiments to assign carbons unambiguously .

Q. How should researchers design in vitro assays to evaluate the bioactivity of 3-(2-Fluoroethylaminomethyl)pyrrolidine?

- Methodological Answer :

- Target Selection : Prioritize receptors common to pyrrolidine derivatives (e.g., GPCRs, ion channels). For example, fluorinated analogs have shown activity in cardiovascular models .

- Assay Conditions :

- Binding Assays : Radioligand displacement (e.g., H-labeled antagonists) at concentrations 1 nM–10 μM.

- Functional Assays : cAMP accumulation or calcium flux measurements in HEK293 cells transfected with target receptors.

- Controls : Include positive (known agonists/antagonists) and negative (vehicle-only) controls. Dose-response curves (IC/EC) should be triplicated .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Waste Disposal : Segregate fluorinated waste in designated containers for incineration.

- Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Data Contradiction Analysis

Q. How can conflicting reports about the solubility of 3-(2-Fluoroethylaminomethyl)pyrrolidine in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Testing : Conduct systematic solubility studies in DMSO, ethanol, and chloroform at 25°C using UV-Vis spectroscopy (λ = 254 nm).

- Purity Check : Verify compound purity via HPLC; impurities (e.g., unreacted starting materials) may alter solubility.

- Structural Confirmation : Use X-ray crystallography to identify polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.